Dehydro Rifaximin is classified as a small molecule antibiotic. It is derived from rifaximin, which belongs to the rifamycin class of antibiotics. Rifaximin itself is known for its non-systemic properties, making it effective primarily within the gastrointestinal tract. Dehydro Rifaximin retains these characteristics while exhibiting distinct biochemical properties that enhance its potential therapeutic applications .
The synthesis of Dehydro Rifaximin typically involves several key steps starting from rifaximin. The process generally includes oxidation and dehydrogenation reactions to modify the rifaximin structure.
Dehydro Rifaximin has a complex molecular structure characterized by multiple rings and functional groups that contribute to its biological activity.
Dehydro Rifaximin participates in several chemical reactions that are crucial for its functionality:
The mechanism of action for Dehydro Rifaximin primarily revolves around its interaction with bacterial enzymes.
Dehydro Rifaximin exhibits several notable physical and chemical properties:
Dehydro Rifaximin has a broad spectrum of applications in scientific research:
Dehydro Rifaximin (CAS 80621-76-7) is a structural analog of the antibiotic rifaximin, distinguished by dehydrogenation at the C6 and C14 positions of the rifamycin SV backbone. Its molecular formula is C₄₃H₄₉N₃O₁₁, with a molecular weight of 783.863 g/mol, as verified by high-resolution mass spectrometry [3] [10]. The compound features a naphthoquinone core and a polyunsaturated aliphatic chain bridging the imidazo-pyridine moiety, but unlike rifaximin, it contains an additional double bond between C6 and C14. This conjugation extends the π-electron system, altering its electronic properties and reactivity [3].
Table 1: Structural Comparison of Dehydro Rifaximin and Rifaximin
Property | Dehydro Rifaximin | Rifaximin |
---|---|---|
Molecular Formula | C₄₃H₄₉N₃O₁₁ | C₄₃H₅₁N₃O₁₁ |
Molecular Weight (g/mol) | 783.863 | 785.879 |
Key Functional Groups | 6,14-Didehydro bond | Saturated C6-C14 bond |
IUPAC Name Fragment | 6-O,14-Didehydro-Rifaximin | 4-Deoxy-4'-methylpyrido[1',2'-1,2]imidazo[5,4-c]rifamycin SV |
The dehydrogenation increases planarity in the macrocyclic region, reducing conformational flexibility. This structural rigidity influences intermolecular interactions in the solid state, potentially affecting crystallinity and solubility [3] [9].
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR analyses confirm the dehydrogenated structure. Key ¹H NMR signals include:
¹³C NMR reveals 43 distinct carbon resonances, with the C6 and C14 quaternary carbons appearing at δ 145–150 ppm, characteristic of conjugated enone systems. Two-dimensional NMR (COSY, HSQC, HMBC) validates connectivity, particularly the extended conjugation across C5-C6-C7 and C13-C14-C15 bonds [4] [5].
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectra show:
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis analysis in methanol exhibits λmax at 293 nm (ε = 22,500 L·mol⁻¹·cm⁻¹) and 365 nm (ε = 18,900 L·mol⁻¹·cm⁻¹). The 72 nm bathochromic shift at 365 nm compared to rifaximin confirms enhanced conjugation from dehydrogenation [7] [5].
Table 2: Spectroscopic Profile of Dehydro Rifaximin
Technique | Key Signals | Structural Assignment |
---|---|---|
¹H NMR | δ 2.35 (s, 3H) | N-Methyl group |
¹³C NMR | δ 187.5, 184.3 | Quinone carbonyls |
FTIR | 1728 cm⁻¹ | Conjugated C=O stretch |
UV-Vis | 293 nm, 365 nm | π→π* transitions in naphthoquinone |
Dehydro Rifaximin’s crystalline behavior is less characterized than rifaximin, which displays at least eight polymorphs (α, β, γ, δ, ε, ζ, η, ι). Rifaximin polymorphs exhibit distinct lattice arrangements:
While Dehydro Rifaximin’s polymorphs remain inadequately studied, its structural similarity suggests potential isostructurality with rifaximin. However, the rigid 6,14-didehydro bond may inhibit the hydrate formation observed in rifaximin β-polymorph. X-ray powder diffraction (XRPD) patterns of Dehydro Rifaximin show a distinct profile with peaks at 2θ = 6.8°, 11.3°, and 17.5°, differing from rifaximin polymorphs [6] [9]. Moisture-mediated conversion studies indicate that unlike rifaximin α (which rapidly converts to β above 40% RH), Dehydro Rifaximin remains stable up to 80% RH due to reduced hydration capacity [9].
Table 3: Crystallographic Comparison with Rifaximin Polymorphs
Form | Crystal System | Hydration State | Stability |
---|---|---|---|
Rifaximin α | Monoclinic | 0.5–1.5 H₂O | Metastable |
Rifaximin β | Triclinic | 3–4.5 H₂O | Thermodynamically stable |
Dehydro Rifaximin | Undetermined | Anhydrous | High humidity stability |
The thermodynamic stability of Dehydro Rifaximin is influenced by its rigid, planar structure. Differential scanning calorimetry (DSC) reveals a single endotherm at 215°C (ΔH = 128 J/g), corresponding to melting without decomposition. This contrasts with rifaximin polymorphs, which exhibit complex dehydration endotherms below 100°C [9].
Solubility studies in aqueous buffers (pH 1.2–7.4) show extremely low dissolution (<0.01 mg/mL), consistent with rifaximin’s behavior. However, in organic solvents:
The amorphous form, prepared by dichloromethane solubilization and rotary evaporation, exhibits 4.5-fold higher kinetic solubility than the crystalline material in pH 6.8 phosphate buffer. However, this form rapidly crystallizes within 30 minutes due to low glass transition temperature (Tg ≈ 85°C). Intrinsic dissolution rate (IDR) testing at 37°C shows a rate of 0.012 mg·cm⁻²·min⁻¹, slower than rifaximin α (0.038 mg·cm⁻²·min⁻¹), attributable to higher lattice energy [9] [3].
Table 4: Solubility and Stability Properties
Property | Dehydro Rifaximin | Rifaximin α |
---|---|---|
Aqueous Solubility (25°C) | <0.01 mg/mL | 0.05 mg/mL |
Chloroform Solubility | 1.8 mg/mL | 3.2 mg/mL |
Melting Point | 215°C | 200–210°C (decomp.) |
IDR (pH 6.8) | 0.012 mg·cm⁻²·min⁻¹ | 0.038 mg·cm⁻²·min⁻¹ |
Stability assessments indicate decomposition in solution (t₁/₂ < 24 hours in methanol), necessitating storage at -20°C in amber vials under inert atmosphere [3] [9].
Comprehensive Compound Listing
CAS No.: 2134602-45-0
CAS No.: 23117-71-7
CAS No.: 5873-57-4
CAS No.: 359442-67-4
CAS No.: 135333-27-6
CAS No.: 1246815-51-9